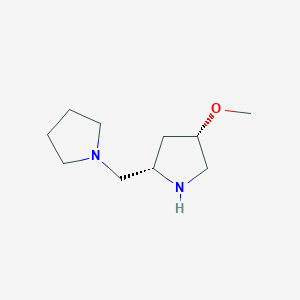

(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine” is a chemical compound with the CAS Number: 1909293-73-7. It has a molecular weight of 184.28 and its IUPAC name is (2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O/c1-13-10-6-9(11-7-10)8-12-4-2-3-5-12/h9-11H,2-8H2,1H3/t9-,10-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a purity of 95% and is in liquid form. It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Medicinal Applications

Pyrrolidine derivatives are foundational in the development of novel pharmaceuticals due to their biological activity. For instance, derivatives of pyrrolidin-1-yl compounds have been synthesized for their antimicrobial properties against a range of bacteria, showing minimal inhibitory concentration values that highlight their potential as antibacterial agents (Bogdanowicz et al., 2013). Similarly, the synthesis of pyrrolidine derivatives through polar [3+2] cycloaddition processes further emphasizes their significance in medicinal chemistry, providing a pathway for the creation of compounds with potential applications in medicine and agriculture (Żmigrodzka et al., 2022).

Fluorescence and Sensing Applications

A study reported the use of a pyrrolidin-1-yl derivative as a fluorescent sensor for detecting metal ions, showcasing its application in environmental monitoring and chemical sensing (Kulatilleke et al., 2006). This highlights the versatility of pyrrolidine derivatives in the development of new materials for fluorescence-based applications.

Material Science and Corrosion Inhibition

Pyrrolidine derivatives also find applications in material science, such as corrosion inhibitors for metals. Research into pyridine derivatives, closely related to pyrrolidines, has demonstrated their effectiveness in protecting steel against corrosion, indicating the potential for these compounds to be used in industrial applications to extend the lifespan of metal structures (Ansari et al., 2015).

Safety and Hazards

Mechanism of Action

Target of action

Pyrrolidine alkaloids are a diverse group of compounds with various targets depending on their specific structures. Some pyrrolidine alkaloids have been shown to interact with enzymes such as dipeptidyl peptidase IV .

Mode of action

The mode of action of pyrrolidine alkaloids can vary widely. For example, some compounds inhibit their target enzymes, while others may act as agonists or antagonists at various receptor sites .

Biochemical pathways

Pyrrolidine alkaloids can affect multiple biochemical pathways. The specific pathways involved would depend on the exact structure of the compound and its biological targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine alkaloids can vary significantly based on their specific chemical structures. Some are well absorbed and extensively metabolized, while others may have different pharmacokinetic profiles .

Result of action

The molecular and cellular effects of pyrrolidine alkaloids can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell proliferation and survival .

Action environment

The action, efficacy, and stability of pyrrolidine alkaloids can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-13-10-6-9(11-7-10)8-12-4-2-3-5-12/h9-11H,2-8H2,1H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYGMKLKPLZQII-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)CN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](NC1)CN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-4-Methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(isopropylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2949265.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2949268.png)

![N-(3,5-dimethylphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949273.png)

![(2E)-2-cyano-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2949274.png)

![[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B2949278.png)